molecular formula C12H9F2NO3 B6325169 5-(2,6-Difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% CAS No. 127919-38-4

5-(2,6-Difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%

Cat. No. B6325169
CAS RN: 127919-38-4
M. Wt: 253.20 g/mol
InChI Key: CTIMSQHXSNHQGL-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a phenyl group, an oxazole ring, and a carboxylic acid ethyl ester group . These functional groups could potentially give the compound interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The phenyl group is a six-membered carbon ring, the oxazole is a five-membered ring containing nitrogen and oxygen, and the carboxylic acid ethyl ester group contains a carbonyl (C=O) and an ether (C-O-C) group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the oxazole ring might participate in nucleophilic substitution or ring-opening reactions, and the ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester could make it soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body. If it’s used as a chemical reagent, its mechanism of action would depend on the specific chemical reaction it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis. This would likely involve further studies on its synthesis, properties, and reactivity .

properties

IUPAC Name

ethyl 5-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-11(18-6-15-10)9-7(13)4-3-5-8(9)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIMSQHXSNHQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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